2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride
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Overview
Description
2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenoxy group, a dimethylamino propyl chain, and a fluorobenzo[d]thiazolyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent under basic conditions to form the chlorophenoxy group.
Synthesis of the dimethylamino propyl chain: This involves the reaction of a suitable alkyl halide with dimethylamine to form the dimethylamino propyl intermediate.
Coupling with the fluorobenzo[d]thiazolyl moiety: This step involves the reaction of the previously synthesized intermediates with 4-fluorobenzo[d]thiazole under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy and fluorobenzo[d]thiazolyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)propionic acid: This compound shares the chlorophenoxy group but differs in its overall structure and properties.
4-fluorobenzo[d]thiazole: This compound contains the fluorobenzo[d]thiazolyl moiety but lacks the other functional groups present in the target compound.
Uniqueness
2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O2S.ClH/c1-24(2)11-4-12-25(18(26)13-27-15-9-7-14(21)8-10-15)20-23-19-16(22)5-3-6-17(19)28-20;/h3,5-10H,4,11-13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEJUUIUZCEYOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)COC3=CC=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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